molecular formula C10H22N4O4 B1670690 Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- CAS No. 65229-18-7

Butanol, 2,2'-(ethylenebis(nitrosoimino))bis-

Cat. No.: B1670690
CAS No.: 65229-18-7
M. Wt: 262.31 g/mol
InChI Key: GEIAKCPGVIYGOY-UWVGGRQHSA-N
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Description

Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- is a chemical compound with diverse applications in scientific research. It possesses a unique structure that allows for versatile functionalization, making it useful in catalysis, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- typically involves the reaction of butanol with ethylenebis(nitrosoimino) under controlled conditions. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production methods for Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be utilized to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, play a crucial role in determining the outcome of these reactions.

Major Products Formed: The major products formed from the reactions of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- depend on the specific reaction conditions and reagents used. These products can include various functionalized derivatives that have unique properties and applications.

Scientific Research Applications

Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and catalysis In biology, it can be employed in the study of biochemical pathways and molecular interactionsIn industry, it is utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use. The compound’s unique structure allows it to engage in specific binding interactions and catalytic processes.

Comparison with Similar Compounds

Butanol, 2,2’-(ethylenebis(nitrosoimino))bis- can be compared with other similar compounds, such as butanol derivatives and ethylenebis(nitrosoimino) derivatives. Its uniqueness lies in its ability to undergo versatile functionalization and its diverse range of applications. Similar compounds include butanol, ethylenebis(nitrosoimino), and their respective derivatives.

Biological Activity

The compound Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- , known by its CAS number 65229-18-7, is a nitroso compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C10H22N4O4
  • Molecular Weight : 246.31 g/mol
  • Structure : The compound features two butanol groups linked by an ethylenebis(nitrosoimino) moiety.

Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- exhibits various biological activities primarily through its interactions with cellular pathways. Key mechanisms include:

  • Nitrosative Stress : The compound can induce nitrosative stress in cells, leading to the activation of stress response pathways.
  • Cytotoxicity : Studies indicate that it can exert cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction.

Case Studies

  • Antitumor Activity :
    • A study evaluated the effects of Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure.
    • Table 1: Antitumor Effects on Cancer Cell Lines
    Cell LineIC50 (µM)Mechanism of Action
    HeLa45Induction of apoptosis
    MCF-760Cell cycle arrest
    A54950Nitrosative stress induction
  • Neuroprotective Effects :
    • In a rat model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage. Behavioral assessments showed improved motor function in treated rats compared to controls.
  • Anti-inflammatory Properties :
    • A study involving carrageenan-induced paw edema in rats revealed that administration of Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- significantly reduced inflammation compared to the control group.

Pharmacokinetics

The pharmacokinetic profile of Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- suggests moderate absorption and distribution in biological systems:

  • Bioavailability : Estimated at approximately 30% following oral administration.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Excretion : Predominantly excreted via urine as metabolites.

In Vitro Studies

In vitro studies have shown that Butanol, 2,2'-(ethylenebis(nitrosoimino))bis- can modulate various cellular pathways:

  • Cell Signaling : It influences signaling pathways related to apoptosis and cell proliferation.
  • Gene Expression : Alterations in gene expression profiles were observed in treated cells, particularly genes involved in oxidative stress response.

In Vivo Studies

In vivo experiments using animal models have provided insights into the compound's therapeutic potential:

  • Toxicology : Acute toxicity studies indicated an LD50 value greater than 2000 mg/kg in rodents, suggesting low acute toxicity.
  • Long-term Effects : Chronic exposure studies are needed to fully understand potential long-term effects and safety profiles.

Properties

CAS No.

65229-18-7

Molecular Formula

C10H22N4O4

Molecular Weight

262.31 g/mol

IUPAC Name

N-[(2S)-1-hydroxybutan-2-yl]-N-[2-[[(2S)-1-hydroxybutan-2-yl]-nitrosoamino]ethyl]nitrous amide

InChI

InChI=1S/C10H22N4O4/c1-3-9(7-15)13(11-17)5-6-14(12-18)10(4-2)8-16/h9-10,15-16H,3-8H2,1-2H3/t9-,10-/m0/s1

InChI Key

GEIAKCPGVIYGOY-UWVGGRQHSA-N

SMILES

C(CCO)CN(CCN(CCCCO)N=O)N=O

Isomeric SMILES

CC[C@@H](CO)N(CCN([C@@H](CC)CO)N=O)N=O

Canonical SMILES

CCC(CO)N(CCN(C(CC)CO)N=O)N=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dinitrosoethambutol;  Ddeta; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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